2-chloro-N-[(4-chlorophenyl)methyl]propanamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-chloro-N-[(4-chlorophenyl)methyl]propanamide is systematically named according to IUPAC rules as 2-chloro-N-(4-chlorobenzyl)propanamide . This nomenclature reflects its structural features:
- A propanamide backbone (CH3-CH2-CONH2) modified by:
- A chlorine substituent at the second carbon of the propane chain.
- A 4-chlorobenzyl group (C6H4Cl-CH2-) attached to the amide nitrogen.
The structural representation is:
Cl
|
CH3-C(Cl)-CONH-CH2-C6H3Cl
Key features include:
- A secondary amide group (-NH-CO-) linking the chlorinated propane chain to the benzyl moiety.
- Two chlorine atoms: one on the propane chain and another at the para position of the benzene ring.
The SMILES notation is CC(Cl)C(=O)NCC1=CC=C(C=C1)Cl, while the InChIKey is MXIKGEWWJHHSHX-UHFFFAOYSA-N, both encoding its connectivity and stereochemical neutrality.
CAS Registry Number and Alternative Chemical Designations
The compound is uniquely identified by its CAS Registry Number 90919-81-6 . Alternative designations include:
These aliases reflect its prevalence in chemical catalogs and research contexts, particularly in medicinal chemistry and organic synthesis.
Molecular Formula and Weight Analysis
The molecular formula C10H11Cl2NO indicates:
- 10 carbon atoms : 3 in the propane chain, 6 in the benzene ring, 1 in the methylene (-CH2-) linker.
- 11 hydrogen atoms : Distributed across the alkyl, aryl, and amide groups.
- 2 chlorine atoms : One on the propane chain (C2) and one on the benzene ring (C4).
- 1 nitrogen atom : In the amide group.
- 1 oxygen atom : In the carbonyl (C=O) group.
Molecular weight :
$$
(10 \times 12.01) + (11 \times 1.008) + (2 \times 35.45) + 14.01 + 16.00 = 232.11 \, \text{g/mol}
$$
| Component | Contribution (g/mol) | Percentage Composition |
|---|---|---|
| Carbon (C10) | 120.10 | 51.76% |
| Hydrogen (H11) | 11.09 | 4.78% |
| Chlorine (Cl2) | 70.90 | 30.56% |
| Nitrogen (N1) | 14.01 | 6.04% |
| Oxygen (O1) | 16.00 | 6.90% |
Exact mass : 231.0197 Da (calculated using isotopic masses: $$^{12}\text{C} = 12.0000$$, $$^{1}\text{H} = 1.0078$$, $$^{35}\text{Cl} = 34.9689$$, $$^{14}\text{N} = 14.0031$$, $$^{16}\text{O} = 15.9949$$).
Properties
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-7(11)10(14)13-6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIKGEWWJHHSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-chlorophenyl)methyl]propanamide typically involves the reaction of 4-chlorobenzylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-chlorophenyl)methyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
2-chloro-N-[(4-chlorophenyl)methyl]propanamide has been investigated for its potential as a drug candidate. Key areas of research include:
-
Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 - 32 Escherichia coli 16 - 64 Bacillus subtilis 4 - 16 Pseudomonas aeruginosa 32 - 128 - Antifungal Activity : Research has also shown efficacy against fungal pathogens such as Candida albicans, suggesting potential applications in treating fungal infections.
- Histone Deacetylase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cancer progression. This makes it a candidate for further pharmacological exploration in cancer treatment.
Biological Studies
The compound's interaction with biological macromolecules has been a focal point in research:
- Mechanism of Action : The chloro group and amide functionality allow for hydrogen bonding and other interactions with proteins, influencing their activity. Understanding these interactions can provide insights into its biological efficacy.
- Cell Signaling Pathways : Investigations into how this compound affects cellular processes related to inflammation and apoptosis have shown promise, indicating its potential therapeutic roles.
Industrial Applications
In addition to its biological applications, this compound is utilized in the production of specialty chemicals and as a reagent in chemical synthesis. Its role as an intermediate facilitates the development of various organic compounds, including pharmaceuticals and agrochemicals.
Case Study 1: Efficacy Against Multidrug-Resistant Strains
A study demonstrated that this compound retained activity against multidrug-resistant Staphylococcus aureus. In vitro testing showed a reduction in bacterial load by over 90% at concentrations above the MIC.
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties against Candida albicans, where it not only inhibited growth but also induced morphological changes in fungal cells, suggesting mechanisms involving disruption of cellular integrity.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-chlorophenyl)methyl]propanamide involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Aromatic Substitution : The 4-chlorobenzyl group in the target compound differs from direct phenyl attachments (e.g., 4-chlorophenyl or 4-methoxyphenyl). The benzyl spacer may enhance conformational flexibility compared to rigid aryl groups .
Positional Isomerism : Moving the chlorine from the 2- to 3-position on the propanamide chain (as in 3-chloro-N-(4-methoxyphenyl)propanamide) affects steric and electronic interactions, which can impact solubility and metabolic stability .
Physicochemical Properties
The benzyl group in the target compound increases lipophilicity (higher logP) compared to analogs with polar substituents (e.g., 4-methoxyphenyl) .
Biological Activity
2-Chloro-N-[(4-chlorophenyl)methyl]propanamide is a synthetic compound with the molecular formula C₁₁H₁₄ClN₁O. Its unique structural features, including a propanamide backbone and a para-chlorophenyl substituent, position it as a candidate for various biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential as a histone deacetylase (HDAC) inhibitor, its interaction with biological macromolecules, and its implications in drug design.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The presence of chlorine atoms and the para-chlorophenyl group enhances its lipophilicity and potential binding interactions with biological targets.
Histone Deacetylase Inhibition
Preliminary studies indicate that this compound exhibits significant inhibitory activity against HDACs. HDACs are crucial in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs has been linked to therapeutic effects in cancer treatment, as it can reactivate silenced tumor suppressor genes.
Interaction with Biological Macromolecules
The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity to various proteins involved in enzymatic pathways. Interaction studies have shown that it can effectively bind to target proteins, making it an interesting subject for further research in drug development.
Synthesis and Activity Assessment
Various synthetic methods for producing this compound have been reported. These methods often involve the reaction of chlorinated phenyl derivatives with propanamide precursors. The resulting compound has been tested for its biological activity across several assays, demonstrating promising results against different cancer cell lines.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications to the aromatic ring and nitrogen atom significantly influence the biological activity of related compounds. For instance, substituents such as methyl or bromine can alter pharmacokinetic properties and enhance or diminish biological efficacy.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-(phenyl)propanamide | Phenyl group instead of para-chlorophenyl | Different substitution patterns affect activity |
| N-(4-Chlorophenyl)methylpropanamide | Lacks chlorine on the nitrogen | May exhibit different biological profiles |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-chloro-N-[(4-chlorophenyl)methyl]propanamide, and how can purity be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 4-chlorobenzylamine with chloroacetyl chloride in anhydrous dichloromethane under reflux (1–3 hours) yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >90% purity. Key steps include strict moisture control and stoichiometric excess of chloroacetyl chloride (1.2–1.5 eq.) .
- Data Validation : Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Confirm purity via HPLC (C18 column, retention time ~8.2 min) and elemental analysis (C: 52.1%, H: 4.2%, N: 5.6%) .
Q. How should researchers safely handle this compound given its toxicity profile?
- Safety Protocol :
- Use PPE: Nitrile gloves, lab coat, and ANSI Z87.1-certified goggles.
- Conduct reactions in a fume hood to avoid inhalation (vapor pressure: 0.03 mmHg at 25°C).
- Store in amber glass bottles under nitrogen at 2–8°C to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- 1H NMR (CDCl3): δ 7.35 (d, J = 8.5 Hz, 2H, Ar-H), 4.45 (s, 2H, CH2), 2.85 (s, 3H, CH3).
- 13C NMR : 168.5 (C=O), 134.2 (C-Cl), 44.3 (CH2).
- IR : 1650 cm⁻¹ (amide C=O stretch), 750 cm⁻¹ (C-Cl bend) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in polymorphic forms of this compound?
- Crystallography Workflow :
Grow single crystals via slow evaporation in ethanol/water (9:1).
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Refine using SHELXL (R1 < 0.05) with anisotropic displacement parameters for non-H atoms .
- Key Findings : The amide group adopts a planar conformation (torsion angle: 178.5°), stabilizing intermolecular N-H···O=C hydrogen bonds (2.89 Å) .
Q. What strategies address discrepancies in biological activity data across studies?
- Case Analysis : Conflicting IC50 values (e.g., 12 μM vs. 45 μM in CYP3A4 inhibition assays) may arise from:
- Solvent effects (DMSO >1% alters enzyme kinetics).
- Batch purity variations (validate via LC-MS).
- Assay temperature (25°C vs. 37°C).
Q. How do substituent modifications (e.g., halogen position) affect the compound’s hydrogen-bonding network?
- Computational Approach :
Optimize geometry at B3LYP/6-311+G(d,p).
Analyze Hirshfeld surfaces (CrystalExplorer) to quantify H-bond contributions (e.g., 28% for Cl···H contacts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
